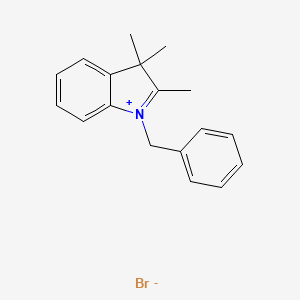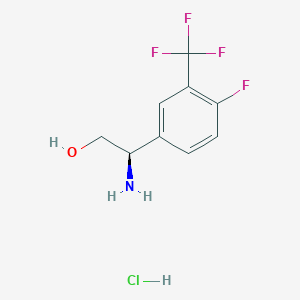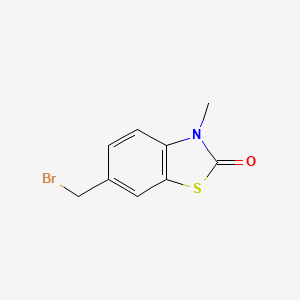![molecular formula C17H28N2O B3047503 N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea CAS No. 140411-19-4](/img/structure/B3047503.png)
N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of N-tert-Butyl-N’-[2,6-di(propan-2-yl)phenyl]urea reveals a urea moiety bridging the two aromatic rings. The tert-butyl and 2,6-di(propan-2-yl)phenyl substituents confer steric hindrance, affecting the compound’s reactivity and solubility. The crystallographic data indicate a triclinic crystal system with specific unit cell parameters .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Research has shown advancements in the synthesis of urea derivatives, including N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea, which plays a critical role in organic synthesis and medicinal chemistry. These compounds are synthesized for various purposes, including the study of their physical and chemical properties, and their potential use as building blocks in more complex molecules (Smith et al., 2013).
- Structural and Thermochemical Studies : Computational thermochemistry studies have provided insights into the structural and thermochemical properties of N-phenyl and N-alkyl ureas. These studies help in understanding the effects of substitutions on the stability of urea derivatives and their potential applications in various chemical reactions (Dávalos et al., 2010).
Biological Applications
- Antineoplastic Activities : Certain urea derivatives have shown promising cytotoxic and antineoplastic activities. Studies on the disposition and metabolism of these compounds in animal models are crucial for understanding their potential as antineoplastic agents (Maurizis et al., 1998).
- Inhibition of Protein-Tyrosine Kinases : The discovery of urea derivatives that can inhibit protein-tyrosine kinases highlights their potential application in cancer therapy. These inhibitors show specificity towards certain receptor tyrosine kinases, making them promising candidates for targeted cancer treatments (Batley et al., 1997).
Material Science and Supramolecular Chemistry
- Macrocycles Construction : The dynamic hindered urea bond (HUB) strategy has been used for constructing urea macrocycles with high efficiency. This approach highlights the utility of bulky N-substituents, like tert-butyl groups, in facilitating the formation and stabilization of macrocyclic structures. These macrocycles have applications in catalysis, therapeutics, and supramolecular assemblies (Yang et al., 2021).
Photodegradation and Environmental Studies
- Environmental Stability and Degradation : Research on the photodegradation of diafenthiuron, a compound related to N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea, in water and other solvents provides valuable information on the environmental stability and degradation pathways of these compounds. Understanding their behavior under sunlight exposure is essential for assessing their environmental impact and degradation kinetics (Keum et al., 2002).
Propriétés
IUPAC Name |
1-tert-butyl-3-[2,6-di(propan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-11(2)13-9-8-10-14(12(3)4)15(13)18-16(20)19-17(5,6)7/h8-12H,1-7H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWHJSBSKFLYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573258 | |
| Record name | N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea | |
CAS RN |
140411-19-4 | |
| Record name | N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



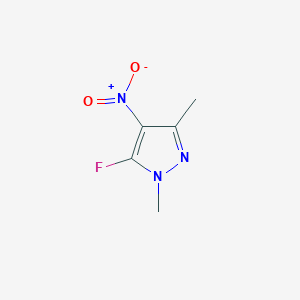
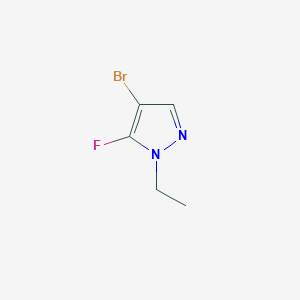

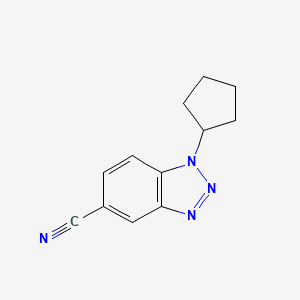
![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3047431.png)
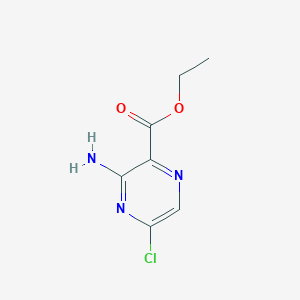

![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride](/img/structure/B3047436.png)
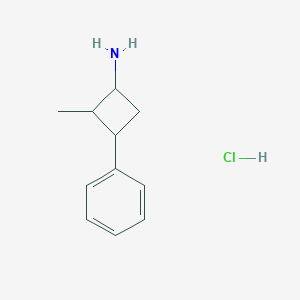
![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B3047438.png)
